molecular formula C13H7F3O2 B6400156 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid CAS No. 1261930-74-8

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid

Cat. No.: B6400156
CAS No.: 1261930-74-8
M. Wt: 252.19 g/mol
InChI Key: SQZWZXQHKCNNSD-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted aromatic compounds.

Scientific Research Applications

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 3,4-Difluorobenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

4-(2,6-Difluorophenyl)-3-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on its aromatic rings. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2,6-difluorophenyl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-2-1-3-10(15)12(9)8-5-4-7(13(17)18)6-11(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWZXQHKCNNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689689
Record name 2,2',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-74-8
Record name 2,2',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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